molecular formula C23H34N2O4S2 B14429956 N,N'-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) CAS No. 83492-50-6

N,N'-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide)

Katalognummer: B14429956
CAS-Nummer: 83492-50-6
Molekulargewicht: 466.7 g/mol
InChI-Schlüssel: MHHHMXPJFRWJPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) is a chemical compound with the molecular formula C23H34N2O4S2. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) typically involves the reaction of nonane-1,9-diamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-(Nonane-1,9-diyl)bis(4-methylbenzene-1-sulfonamide) is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural difference can lead to variations in its chemical and biological properties compared to similar compounds .

Eigenschaften

CAS-Nummer

83492-50-6

Molekularformel

C23H34N2O4S2

Molekulargewicht

466.7 g/mol

IUPAC-Name

4-methyl-N-[9-[(4-methylphenyl)sulfonylamino]nonyl]benzenesulfonamide

InChI

InChI=1S/C23H34N2O4S2/c1-20-10-14-22(15-11-20)30(26,27)24-18-8-6-4-3-5-7-9-19-25-31(28,29)23-16-12-21(2)13-17-23/h10-17,24-25H,3-9,18-19H2,1-2H3

InChI-Schlüssel

MHHHMXPJFRWJPS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.